molecular formula C21H20N4O4S B11012545 2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11012545
M. Wt: 424.5 g/mol
InChI Key: CGEFEQCUSLDMLK-UHFFFAOYSA-N
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Description

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazolidinyl group, a benzothiazolyl group, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazolidinyl and benzothiazolyl intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include acetic anhydride, methoxybenzothiazole, and phenethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-IMIDAZOLIDINYL]-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE include other imidazolidinyl and benzothiazolyl derivatives. These compounds share similar chemical structures but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H20N4O4S/c1-29-14-7-8-15-17(11-14)30-20(22-15)24-18(26)12-16-19(27)25(21(28)23-16)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,23,28)(H,22,24,26)

InChI Key

CGEFEQCUSLDMLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4

Origin of Product

United States

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